Rosuvastatin Allyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . It belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, so this reduces the amount of cholesterol in the blood .
Synthesis Analysis
A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, has been described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Molecular Structure Analysis
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis, which reduces the production of mevalonic acid from HMG-CoA .Chemical Reactions Analysis
A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, is described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Physical And Chemical Properties Analysis
Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . Its high degree of liver selectivity results in high hepatic concentration leading to superior efficacy at lowering low-density lipoprotein cholesterol and triglycerides as well as improving high-density lipoprotein cholesterol compared to other statins .作用機序
将来の方向性
Rosuvastatin is a statin medication used as a lipid-lowering agent . The FDA-approved indications are homozygous familial hypercholesterolemia, hyperlipidemia, mixed dyslipidemia, primary dysbetalipoproteinemia, hypertriglyceridemia, and prevention of cardiovascular disease . The non-FDA-approved uses are in non-cardioembolic stroke, secondary prevention in transient ischemic attack (TIA), and perioperative therapy for cardiac risk reduction in noncardiac surgeries .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Allyl Ester involves the esterification of Rosuvastatin with Allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Rosuvastatin", "Allyl alcohol", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Rosuvastatin is dissolved in a suitable solvent (e.g. dichloromethane)", "Allyl alcohol is added to the solution along with the catalyst", "The reaction mixture is stirred at room temperature for a certain period of time (e.g. 24 hours)", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography to obtain Rosuvastatin Allyl Ester as a white solid" ] } | |
CAS番号 |
1352945-05-1 |
分子式 |
C25H32FN3O6S |
分子量 |
521.604 |
IUPAC名 |
prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1 |
InChIキー |
VVWIFBRZEQPZRM-XICOBVEKSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
同義語 |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Allyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。